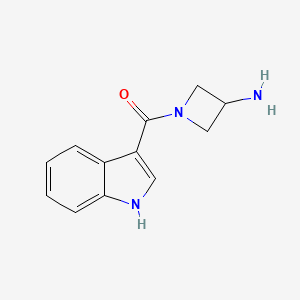![molecular formula C11H16N2O2 B1466586 2-[(3-氨基氮杂环丁烷-1-基)甲基]-6-甲氧基苯酚 CAS No. 1466161-39-6](/img/structure/B1466586.png)
2-[(3-氨基氮杂环丁烷-1-基)甲基]-6-甲氧基苯酚
描述
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环氨基酸衍生物的合成
该化合物用于合成新型杂环氨基酸衍生物。 这些衍生物是通过NH-杂环的氮杂迈克尔加成反应制备的,这是合成功能化氮杂环丁烷和氧杂环丁烷环的关键步骤 。这些环由于存在于各种生物活性分子中而具有重要意义。
非咪唑组胺H3受体激动剂的开发
研究人员已将该化合物确定为组胺H3受体(H3R)的部分激动剂,该受体在中枢神经系统活动中起着至关重要的作用 。这一发现对于开发高亲和力的非咪唑H3R激动剂尤其重要,这些激动剂可用于调节睡眠、认知和食物摄入等生理过程。
药理学研究
该化合物中存在的氮杂环丁烷亚基以其药效团特性而闻名。 它用于设计具有多种生物活性,包括潜在治疗剂的分子 。这使其成为药物发现和开发中药理学研究的宝贵资产。
作用机制
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the compound’s structure and properties. For example, compounds containing an azetidine ring, like this one, are often used in drug design due to their ability to mimic the structure of peptides .
Mode of Action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the azetidine ring and the methoxy group could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its physicochemical properties, such as its solubility, stability, and molecular size. For example, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to decreased production of the pathway’s end products .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could decrease at high temperatures or extreme pH values .
生化分析
Biochemical Properties
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits binding affinity towards cytochrome P450 enzymes, influencing their metabolic activity .
Cellular Effects
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction modulates neurotransmitter release and affects various physiological processes. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol inhibits certain cytochrome P450 enzymes, altering their metabolic activity and influencing drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed. For example, high doses of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to neurotoxicity and liver damage in animal models . Threshold effects have also been reported, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can modulate the levels of specific metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation . The distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within tissues is also influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is crucial for its biochemical activity and physiological effects .
属性
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-3-8(11(10)14)5-13-6-9(12)7-13/h2-4,9,14H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCUELCZLMFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)



![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)

![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)



![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
